molecular formula C9H14Cl2N2 B2967283 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride CAS No. 2470439-43-9

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride

Cat. No.: B2967283
CAS No.: 2470439-43-9
M. Wt: 221.13
InChI Key: SHBHRRPXKHKTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes eight steps and allows for the preparation of gram quantities of the title products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the efficient and general synthesis established for constructing the innovative core structure can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR2 antagonist, it binds to the chemokine CC receptor subtype 2 (CCR2), inhibiting its activity and thereby modulating inflammatory responses . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential for high selectivity and activity as a CCR2 antagonist .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHRRPXKHKTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.